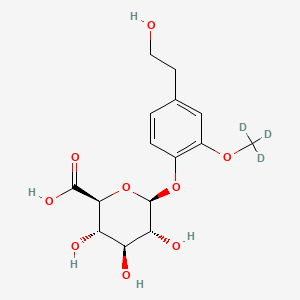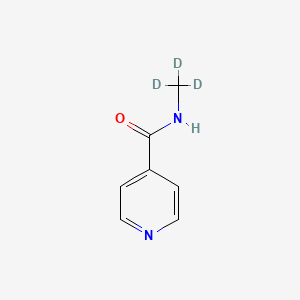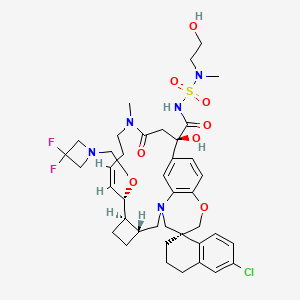
Mcl-1 antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mcl-1 antagonist 1 is a compound that targets the myeloid cell leukemia 1 (Mcl-1) protein, which is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in cell survival by inhibiting apoptosis, the process of programmed cell death. Overexpression of Mcl-1 is associated with various cancers, making it a significant target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
Mcl-1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mcl-1 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of Mcl-1 inhibitors.
Biology: Employed in research to understand the role of Mcl-1 in cell survival and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers that overexpress Mcl-1.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Mcl-1
Mecanismo De Acción
Mcl-1 antagonist 1 exerts its effects by binding to the Mcl-1 protein, thereby inhibiting its anti-apoptotic function. This binding frees pro-apoptotic proteins such as BAX and BAK, which then initiate the apoptosis process. The molecular targets involved include the Bcl-2 family proteins, and the pathways affected are those regulating cell survival and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Mcl-1 antagonist 1 include other Mcl-1 inhibitors such as AMG-176 and AZD5991. These compounds also target the Mcl-1 protein and have shown promise in preclinical studies for the treatment of hematologic malignancies .
Uniqueness
This compound is unique in its specific binding affinity and mechanism of action compared to other Mcl-1 inhibitors. It has distinct structural features that contribute to its potency and selectivity in inhibiting the Mcl-1 protein .
Propiedades
Fórmula molecular |
C41H54ClF2N5O8S |
|---|---|
Peso molecular |
850.4 g/mol |
Nombre IUPAC |
(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-15'-hydroxy-N-[2-hydroxyethyl(methyl)sulfamoyl]-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide |
InChI |
InChI=1S/C41H54ClF2N5O8S/c1-46-15-4-3-7-35(56-19-17-48-25-40(43,44)26-48)32-11-8-29(32)23-49-24-39(14-5-6-28-20-31(42)10-12-33(28)39)27-57-36-13-9-30(21-34(36)49)41(53,22-37(46)51)38(52)45-58(54,55)47(2)16-18-50/h3,7,9-10,12-13,20-21,29,32,35,50,53H,4-6,8,11,14-19,22-27H2,1-2H3,(H,45,52)/b7-3+/t29-,32+,35-,39-,41+/m0/s1 |
Clave InChI |
IHYDZFFQPUKFIP-NVKUWZAFSA-N |
SMILES isomérico |
CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)CCO)O)OCCN7CC(C7)(F)F |
SMILES canónico |
CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)CCO)O)OCCN7CC(C7)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



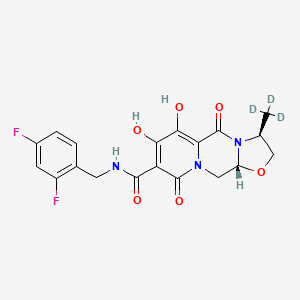

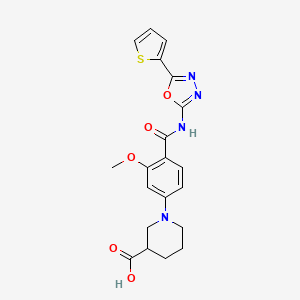



![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)

![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)


